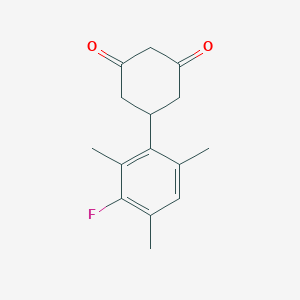
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by the presence of multiple bromine atoms and a phenothiazine core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol typically involves the bromination of phenothiazine derivatives. The process begins with the preparation of 3,7-dibromo-10H-phenothiazine, which is achieved by reacting phenothiazine with bromine in the presence of a suitable solvent . The resulting 3,7-dibromo-10H-phenothiazine is then further brominated to introduce additional bromine atoms at the 2 and 4 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated phenothiazine derivatives.
Substitution: Alkylated or arylated phenothiazine derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in psychiatric medications; this compound may have similar applications.
Industry: Employed in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dibromo-10H-phenothiazine: A precursor in the synthesis of the target compound.
2,4-Dibromophenol: Shares the brominated phenol structure but lacks the phenothiazine core.
Chlorpromazine: A well-known phenothiazine derivative used in psychiatric medicine.
Uniqueness
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is unique due to its multiple bromine atoms and the combination of phenothiazine and phenol structures. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
89922-64-5 |
|---|---|
Formule moléculaire |
C18H9Br4NOS |
Poids moléculaire |
607.0 g/mol |
Nom IUPAC |
2,4-dibromo-6-(3,7-dibromophenothiazin-10-yl)phenol |
InChI |
InChI=1S/C18H9Br4NOS/c19-9-1-3-13-16(7-9)25-17-8-10(20)2-4-14(17)23(13)15-6-11(21)5-12(22)18(15)24/h1-8,24H |
Clé InChI |
ZMQXZBBIQAPOMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)SC3=C(N2C4=C(C(=CC(=C4)Br)Br)O)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


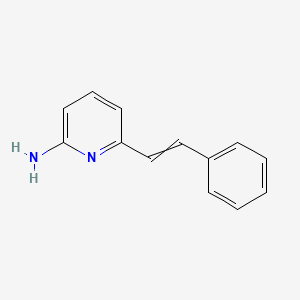
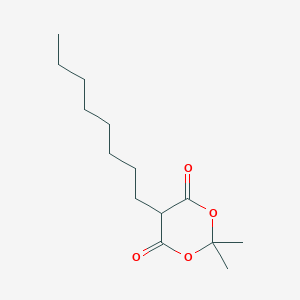


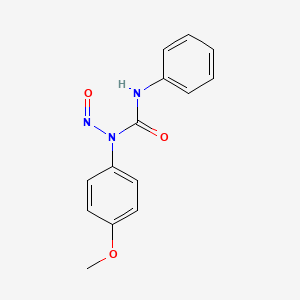
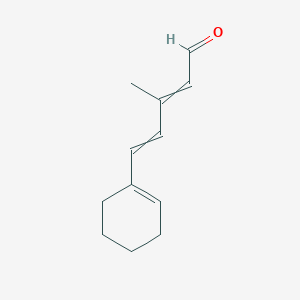


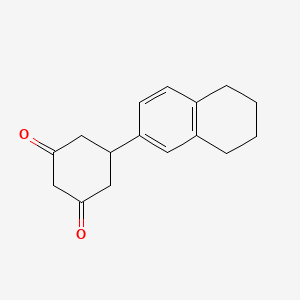
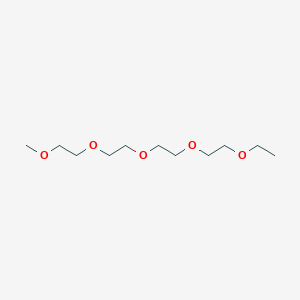
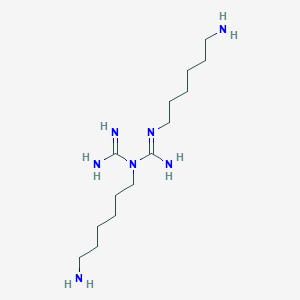
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
